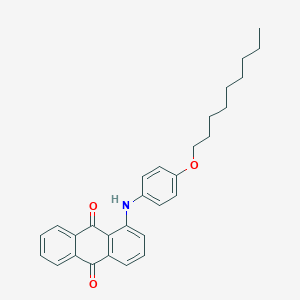
1-((4-(Nonyloxy)phenyl)amino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-(Nonyloxy)phenyl)amino)anthracene-9,10-dione is an anthracene derivative known for its unique chemical structure and properties. This compound features an anthracene-9,10-dione core with a nonyloxyphenylamino substituent, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Nonyloxy)phenyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-(nonyloxy)aniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-(Nonyloxy)phenyl)amino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The nonyloxyphenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Wissenschaftliche Forschungsanwendungen
1-((4-(Nonyloxy)phenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various anthracene-based compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-((4-(Nonyloxy)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-(phenylamino)anthracene-9,10-dione: Similar structure but with a phenylamino group instead of a nonyloxyphenylamino group.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Contains a hydroxy group instead of a nonyloxyphenylamino group.
Uniqueness
1-((4-(Nonyloxy)phenyl)amino)anthracene-9,10-dione is unique due to its nonyloxyphenylamino substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
75395-76-5 |
|---|---|
Molekularformel |
C29H31NO3 |
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
1-(4-nonoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C29H31NO3/c1-2-3-4-5-6-7-10-20-33-22-18-16-21(17-19-22)30-26-15-11-14-25-27(26)29(32)24-13-9-8-12-23(24)28(25)31/h8-9,11-19,30H,2-7,10,20H2,1H3 |
InChI-Schlüssel |
PXXYKWIGUPOJIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


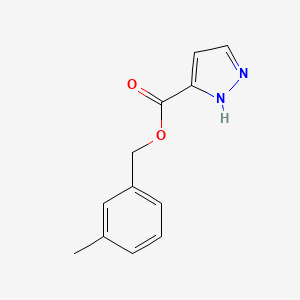
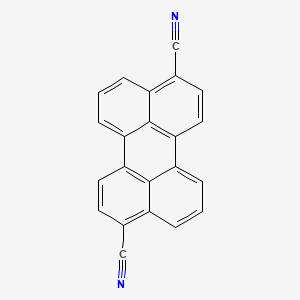
![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
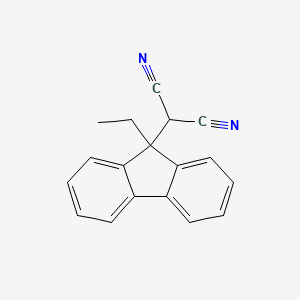
![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
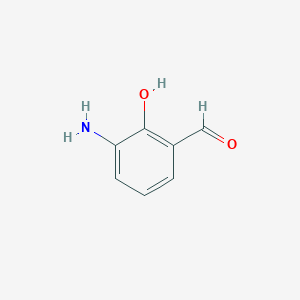

![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)



![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
![20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)
